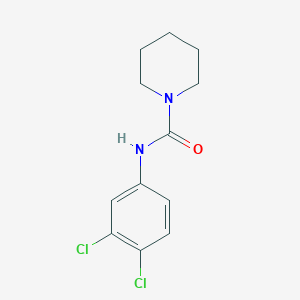

N-(3,4-dichlorophenyl)piperidine-1-carboxamide

Description

N-(3,4-Dichlorophenyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 3,4-dichlorophenyl substituent. This compound serves as a key intermediate or final product in medicinal chemistry, particularly in the development of enzyme inhibitors and kinase modulators. Its synthesis typically involves the reaction of piperidine derivatives with 3,4-dichlorophenyl isocyanate under standard coupling conditions, yielding products with high purity (86–88%) . Structural confirmation is achieved via NMR, HRMS, and LCMS, ensuring precise characterization .

Properties

CAS No. |

20049-73-4 |

|---|---|

Molecular Formula |

C12H14Cl2N2O |

Molecular Weight |

273.15 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)piperidine-1-carboxamide |

InChI |

InChI=1S/C12H14Cl2N2O/c13-10-5-4-9(8-11(10)14)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17) |

InChI Key |

PNTBDTFSRQFWRY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)piperidine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with piperidine-1-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The compound can undergo oxidation, particularly at the piperidine ring or aromatic moieties. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media. These reactions typically yield oxidized derivatives such as carboxylic acids or ketones, depending on the site of oxidation.

Key Reaction :

Reagents and Conditions :

-

Oxidizing agents : KMnO₄, CrO₃

-

Medium : Acidic (e.g., H₂SO₄)

-

Temperature : Elevated (reflux conditions).

Reduction Reactions

Reduction typically targets the amide or aromatic chlorides. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed. These reactions may reduce the amide group to an amine or convert chlorides to hydrogens, though the latter is less likely due to the stability of aryl chlorides.

Key Reaction :

Reagents and Conditions :

-

Reducing agents : LiAlH₄, NaBH₄

-

Medium : Anhydrous ether or THF

-

Temperature : Room temperature to reflux.

Nucleophilic Substitution

Substitution reactions can occur at the piperidine ring or the dichlorophenyl group. For example, nucleophilic attack by amines or alkoxides may modify the piperidine ring, while the dichlorophenyl moiety may undergo substitution under specific conditions.

Key Reaction :

Reagents and Conditions :

-

Nucleophiles : Amines (e.g., NH₃), alkoxides (e.g., RO⁻)

-

Medium : Polar aprotic solvents (e.g., DMF)

-

Catalysts : Sodium hydride (NaH).

Hydrolysis

Amide hydrolysis converts the carboxamide group into a carboxylic acid. This reaction is typically performed under acidic or basic conditions using reagents like HCl or NaOH.

Key Reaction :

Reagents and Conditions :

-

Acidic : HCl in aqueous medium

-

Basic : NaOH in aqueous/ethanolic medium.

Comparative Analysis of Reactions

| Reaction Type | Key Reagents | Conditions | Typical Products |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic medium, reflux | Carboxylic acids, ketones |

| Reduction | LiAlH₄, NaBH₄ | Anhydrous ether, room temperature | Amine derivatives |

| Nucleophilic Substitution | Amines, alkoxides (e.g., NH₃, RO⁻) | Polar aprotic solvents (DMF), NaH | Substituted piperidine/dichlorophenyl derivatives |

| Hydrolysis | HCl, NaOH | Aqueous medium (acidic/basic) | Carboxylic acid derivatives |

| Amide Coupling | EDC, HOBt | DMF, room temperature | Amide-linked derivatives |

Research Findings

-

Structural Stability : The dichlorophenyl group and piperidine ring confer stability, but oxidation or reduction can alter reactivity.

-

Reaction Optimization : Solvent choice (e.g., DMF for nucleophilic substitutions) and catalysts (e.g., NaH) significantly influence reaction efficiency.

-

Synthesis Versatility : The compound’s synthesis via amide coupling highlights its adaptability for forming diverse derivatives, particularly in medicinal chemistry .

Scientific Research Applications

Neurotherapeutic Agents

N-(3,4-dichlorophenyl)piperidine-1-carboxamide has been studied for its potential as a neurotherapeutic agent. Research indicates that it may modulate neurotransmitter activity, which is crucial for developing treatments for neurological disorders. Understanding its interactions with receptors involved in neurotransmission could pave the way for novel therapies targeting conditions such as depression and anxiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives synthesized through Mannich reactions have shown promising antibacterial activity against various gram-positive bacteria. These findings suggest that modifications to the piperidine structure can enhance antibacterial efficacy, making them candidates for new antimicrobial agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated several piperidine derivatives for their antimicrobial properties against strains such as Bacillus cereus and Bacillus thuringiensis. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that structural variations in piperidine compounds can lead to improved therapeutic outcomes in treating infections .

Case Study 2: Neuropharmacological Studies

In a separate investigation, researchers assessed the neuropharmacological effects of this compound on synaptic transmission in neuronal cultures. The compound demonstrated a capacity to enhance synaptic activity, indicating its potential role in modulating neural circuits involved in mood regulation .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-cyclopropylidene-N-(3,4-dichlorophenyl)piperidine-1-carboxamide | Contains a cyclopropylidene group | Enhanced lipophilicity may influence bioavailability |

| N-(2-chlorophenyl)piperidine-1-carboxamide | Substituted with a 2-chlorophenyl group | Potentially different receptor binding profiles |

| 4-(3,4-Dichloro-benzyl)-piperidine-1-carboxylic acid | Benzyl substitution instead of phenyl | May exhibit different pharmacokinetic properties |

This table illustrates the diversity within the chemical class related to this compound and highlights how structural modifications can lead to varied biological activities.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzimidazolone Ring

Several analogs differ in substituents on the benzimidazolone ring, influencing both synthetic efficiency and physicochemical properties:

Notes:

Aryl Isocyanate Variations

The choice of aryl isocyanate significantly impacts reaction outcomes:

| Compound ID | Aryl Group | Yield (%) | Molecular Formula |

|---|---|---|---|

| Compound 8 | 4-Iodophenyl | 90 | C₁₉H₁₉IN₄O₂ |

| Compound 9 | 3,4-Dichlorophenyl | 87 | C₁₉H₁₉Cl₂N₄O₂ |

| Compound 10 | 4-Nitrophenyl | 68 | C₁₉H₁₉N₅O₄ |

Key Findings :

Core Structure Modifications

Structural analogs with alternative cores exhibit distinct synthetic and functional profiles:

Pyrazole-Based Analog (Compound 35)

- Structure : N-[1-(3,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-pyridinecarboxamide.

- Synthesis : Utilizes HATU/DIPEA-mediated amide coupling instead of urea formation .

- Implications : The pyrazole core may enhance kinase selectivity compared to piperidine-based derivatives .

Indazole-Based Derivatives ()

Metabolite and Agrochemical Derivatives ()

- Linuron Metabolites : Simpler urea derivatives (e.g., N-(3,4-dichlorophenyl)urea) lack the piperidine ring, reducing molecular complexity and likely bioavailability .

Biological Activity

N-(3,4-dichlorophenyl)piperidine-1-carboxamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzoyl chloride with piperidine. This method allows for the formation of the carboxamide linkage, which is crucial for the compound's biological activity. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization methods like NMR and IR spectroscopy to confirm structure.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that derivatives of this compound show promising antimicrobial effects against both gram-positive and gram-negative bacteria. For instance, compounds synthesized from similar structures demonstrated significant inhibition against Bacillus cereus and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). In vitro assays revealed IC50 values indicating substantial cytotoxicity. For example, one study reported IC50 values of 62.4 µM for MCF-7 cells, suggesting effective anti-cancer properties .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : Research has shown that this compound can induce apoptosis in cancer cells by affecting key apoptotic markers. Immunoassays indicated an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins upon treatment with this compound .

- Enzyme Inhibition : Docking studies suggest that this compound may inhibit specific enzymes critical for microbial survival and cancer cell proliferation. For example, it has been identified as a potential inhibitor of Sterol 14-demethylase and Dihydropteroate synthase .

Table 1: Summary of Biological Activities

Recent Research Findings

- A study demonstrated that the compound significantly inhibited the growth of various human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

- Another investigation highlighted its potent antimicrobial properties against both bacterial and fungal strains, suggesting broad-spectrum activity that could be harnessed for therapeutic use .

- Further research indicated that modifications to the piperidine structure could enhance the biological activity of related compounds, providing avenues for drug development .

Q & A

Q. What synthetic strategies are employed to prepare N-(3,4-dichlorophenyl)piperidine-1-carboxamide and its derivatives?

The compound is typically synthesized via coupling reactions between piperidine-containing intermediates and 3,4-dichlorophenyl isocyanate. For example, general procedure A involves reacting 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one with 3,4-dichlorophenyl isocyanate under anhydrous conditions, yielding the target compound in 88% efficiency . Key factors for optimization include solvent choice (e.g., acetonitrile), base selection (e.g., triethylamine), and stoichiometric control of reactants. Reaction monitoring via LCMS and purification by column chromatography (e.g., EtOAc/petroleum ether) are critical steps .

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation relies on a combination of:

- NMR spectroscopy : and NMR provide chemical shift (δ) and coupling constant () data to verify substituent positions and stereochemistry. For example, δ 8.79 ppm (s, 1H) corresponds to the urea NH proton .

- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., observed [M+H] 482.0002 vs. calculated 481.9912) confirms molecular formula integrity .

- X-ray crystallography : Used for derivatives to resolve bond angles and crystal packing, as seen in analogous urea compounds .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., halogens on the phenyl ring) enhance binding affinity to targets like kinase inhibitors or GPCRs. For example, replacing 3,4-dichloro with nitro or iodo groups alters solubility and potency . Computational modeling (e.g., DFT calculations) and competitive binding assays are used to quantify these effects. Challenges include balancing lipophilicity (Cl substituents) with metabolic stability .

Q. What experimental approaches resolve contradictions in synthetic yields across literature reports?

Discrepancies in yields (e.g., 68–90% for similar derivatives ) often arise from:

- Reagent purity : Trace moisture in isocyanates reduces reactivity.

- Temperature control : Exothermic reactions require strict cooling (e.g., ice baths for triphosgene-mediated syntheses ).

- Workup protocols : Incomplete extraction or column chromatography gradients may lower yields.

Methodological replication with controlled variables (e.g., anhydrous conditions, inert atmosphere) and kinetic studies (e.g., monitoring by TLC or in-situ IR) are recommended to identify bottlenecks.

Q. How is this compound utilized in cross-disciplinary research, such as materials science or neuropharmacology?

- Materials science : Derivatives serve as precursors for organic semiconductors due to their planar aromatic systems and electron-deficient chlorophenyl groups .

- Neuropharmacology : The piperidine moiety enables interactions with CNS targets (e.g., sigma receptors). In vitro assays (e.g., radioligand displacement) and in vivo behavioral models (e.g., rodent anxiety tests) are used to evaluate efficacy .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Flow chemistry : Continuous processing minimizes batch variability.

- Catalyst optimization : Transition metal catalysts (e.g., Pd for cross-couplings) improve atom economy .

- Green chemistry : Solvent substitution (e.g., replacing DMF with cyclopentyl methyl ether) reduces environmental impact while maintaining yield .

Methodological Notes

- Synthetic protocols : Prioritize anhydrous conditions and stoichiometric excess of isocyanates for carboxamide formation .

- Analytical validation : Cross-validate NMR assignments with 2D techniques (e.g., - HSQC) to resolve overlapping signals .

- Biological assays : Use orthogonal assays (e.g., SPR and cellular viability) to confirm target engagement and specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.